molecular formula C14H16O B125776 1-Isopropyl-6-methoxynaphthalene CAS No. 144152-15-8

1-Isopropyl-6-methoxynaphthalene

Cat. No. B125776
M. Wt: 200.28 g/mol
InChI Key: WMCZAWMWGMLZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-6-methoxynaphthalene, also known as IPMN, is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in the field of fragrance and flavoring due to its unique odor profile. IPMN has a floral, woody, and musky scent that is often used in perfumes, cosmetics, and household products. In recent years, IPMN has gained attention in the scientific community for its potential applications in various fields, including biomedical research.

Mechanism Of Action

The mechanism of action of 1-Isopropyl-6-methoxynaphthalene is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 1-Isopropyl-6-methoxynaphthalene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

1-Isopropyl-6-methoxynaphthalene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-Isopropyl-6-methoxynaphthalene has also been found to exhibit antioxidant activity by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-Isopropyl-6-methoxynaphthalene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Isopropyl-6-methoxynaphthalene in lab experiments is its ability to penetrate cell membranes and skin. This makes it an ideal candidate for drug delivery systems. However, one of the limitations of using 1-Isopropyl-6-methoxynaphthalene is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several potential future directions for research on 1-Isopropyl-6-methoxynaphthalene. One area of interest is its potential use as a drug delivery system for various diseases, including cancer. Another area of focus is the development of new synthesis methods for 1-Isopropyl-6-methoxynaphthalene that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-Isopropyl-6-methoxynaphthalene and its potential applications in various fields, including biomedical research.

Synthesis Methods

1-Isopropyl-6-methoxynaphthalene can be synthesized through several methods, including Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The most commonly used method for synthesizing 1-Isopropyl-6-methoxynaphthalene is the Friedel-Crafts acylation, which involves the reaction of isopropylbenzene with 2-naphthoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride.

Scientific Research Applications

1-Isopropyl-6-methoxynaphthalene has been extensively studied for its potential applications in biomedical research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. 1-Isopropyl-6-methoxynaphthalene has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin and cell membranes.

properties

CAS RN

144152-15-8

Product Name

1-Isopropyl-6-methoxynaphthalene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

6-methoxy-1-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16O/c1-10(2)13-6-4-5-11-9-12(15-3)7-8-14(11)13/h4-10H,1-3H3

InChI Key

WMCZAWMWGMLZQI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC2=C1C=CC(=C2)OC

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC(=C2)OC

synonyms

Naphthalene, 6-methoxy-1-(1-methylethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.